Cas no 3551-55-1 (2,4-Dimethoxypyrimidine)
2,4-Dimethoxypyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Dimethoxypyrimidine
- 2,4-Dimethoxyprimidine
- 2,4-Dimethoxy-pyrimidine
- 2,4-dimethoxyuracil
- 2,6-dimethoxy-pyrimidine
- dimethoxy-2,4-pyrimidine
- 2,4-Di-O-methyluracil
- 2,6-Dimethoxypyrimidine
- Pyrimidine, 2,4-dimethoxy-
- KEVRHVMWBKFGLO-UHFFFAOYSA-N
- 980K6DH82B
- dimethoxypyrimidine
- zlchem 892
- PubChem7104
- KSC911K2L
- KEVRHVMWBKFGLO-UHFFFAOYSA-
- ZLD0353
- FCH1113460
- TRA0090754
- SY017918
- HC210171
- D
- AMY431
- CS-W016466
- GS-6802
- A6212
- 2,4-Dimethoxypyrimidine, 97%
- UNII-980K6DH82B
- MFCD00056028
- AC-26648
- W-202456
- LD8
- D2327
- SB57242
- FT-0648550
- EN300-85211
- Q27272056
- 3551-55-1
- AKOS015852211
- SCHEMBL12015
- H10125
- DTXSID10189017
- InChI=1/C6H8N2O2/c1-9-5-3-4-7-6(8-5)10-2/h3-4H,1-2H3
- DB-019973
- DTXCID40111508
- 2,4-Di-O-methyluracil; 2,6-Dimethoxypyrimidine
-
- MDL: MFCD00056028
- Inchi: 1S/C6H8N2O2/c1-9-5-3-4-7-6(8-5)10-2/h3-4H,1-2H3
- InChI Key: KEVRHVMWBKFGLO-UHFFFAOYSA-N
- SMILES: O(C)C1C=CN=C(N=1)OC
Computed Properties
- Exact Mass: 140.05900
- Monoisotopic Mass: 140.058578
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 99.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.8
- Topological Polar Surface Area: 44.2
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.1501 g/mL at 25 °C(lit.)
- Melting Point: 17°C
- Boiling Point: 205°C
- Flash Point: Degrees Fahrenheit:197.6 - 199.4°F
Degrees Celsius:92 - 93°C - Refractive Index: n20/D 1.502(lit.)
- PSA: 44.24000
- LogP: 0.49380
- Solubility: Not determined
2,4-Dimethoxypyrimidine Security Information
- Prompt:warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P403+P235-P501
- Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S23-S24/25
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S23;S24/25
- Storage Condition:2-8°C
2,4-Dimethoxypyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-Dimethoxypyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 635162-5G |
2,4-Dimethoxypyrimidine |
3551-55-1 | 97% | 5G |
977.74 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-DP849-5g |
2,4-Dimethoxypyrimidine |
3551-55-1 | 98% | 5g |
123.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-DP849-1g |
2,4-Dimethoxypyrimidine |
3551-55-1 | 98% | 1g |
50.0CNY | 2021-08-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D831349-100g |
2,4-Dimethoxypyrimidine |
3551-55-1 | 98% | 100g |
1,099.00 | 2021-05-17 | |
| Matrix Scientific | 074203-5g |
2,4-Dimethoxypyrimidine, 95+% |
3551-55-1 | 95+% | 5g |
$116.00 | 2023-09-06 | |
| Matrix Scientific | 074203-10g |
2,4-Dimethoxypyrimidine, 95+% |
3551-55-1 | 95+% | 10g |
$160.00 | 2023-09-06 | |
| Matrix Scientific | 074203-100g |
2,4-Dimethoxypyrimidine, 95+% |
3551-55-1 | 95+% | 100g |
$714.00 | 2023-09-06 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2327-25G |
2,4-Dimethoxypyrimidine |
3551-55-1 | >98.0%(GC)(T) | 25g |
¥935.00 | 2024-04-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003008-1g |
2,4-Dimethoxypyrimidine |
3551-55-1 | 98% | 1g |
¥28 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003008-25g |
2,4-Dimethoxypyrimidine |
3551-55-1 | 98% | 25g |
¥165 | 2024-05-24 |
2,4-Dimethoxypyrimidine Related Literature
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1. Synthesis of dimethoxypyrimidines and uracils with novel C-5 substituentsNitya G. Kundu,Lakshmi N. Chaudhuri J. Chem. Soc. Perkin Trans. 1 1991 1677
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Subham G. Patel,Aday González-Bakker,Ruturajsinh M. Vala,Paras J. Patel,Adrián Puerta,Apoorva Malik,Rakesh K. Sharma,José M. Padrón,Hitendra M. Patel RSC Adv. 2022 12 30404
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Kazumasa Funabiki,Ayaka Hayakawa,Toshiyasu Inuzuka Org. Biomol. Chem. 2018 16 913
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4. Synthesis of pyrido[3,2-d]pyrimidines from 5-aminopyrimidinesW. J. Irwin,D. G. Wibberley J. Chem. Soc. C 1967 1745
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Subham G. Patel,Ruturajsinh M. Vala,Paras J. Patel,Dipti B. Upadhyay,V. Ramkumar,Ramesh L. Gardas,Hitendra M. Patel RSC Adv. 2022 12 18806
Additional information on 2,4-Dimethoxypyrimidine
Recent Advances in the Application of 2,4-Dimethoxypyrimidine (CAS: 3551-55-1) in Chemical Biology and Pharmaceutical Research
2,4-Dimethoxypyrimidine (CAS: 3551-55-1) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial building block in the synthesis of various biologically active molecules, including kinase inhibitors, antiviral agents, and anticancer drugs. Recent studies have highlighted its role in the development of novel therapeutic strategies, particularly in the context of targeted drug design and medicinal chemistry.
One of the most notable advancements involving 2,4-Dimethoxypyrimidine is its incorporation into the structure of small-molecule kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Researchers have successfully utilized 2,4-Dimethoxypyrimidine as a core scaffold to design potent and selective inhibitors for kinases like EGFR, VEGFR, and CDKs. These inhibitors demonstrate improved binding affinity and pharmacokinetic properties, making them promising candidates for clinical development.
In addition to its role in kinase inhibitor design, 2,4-Dimethoxypyrimidine has been employed in the synthesis of antiviral compounds. Recent studies have explored its potential in combating RNA viruses, including SARS-CoV-2. By modifying the pyrimidine ring, researchers have developed derivatives that exhibit inhibitory activity against viral replication enzymes. These findings underscore the compound's versatility and its potential to address emerging global health challenges.
Another exciting development is the use of 2,4-Dimethoxypyrimidine in the field of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that degrade target proteins by recruiting ubiquitin ligases. The incorporation of 2,4-Dimethoxypyrimidine into PROTAC designs has enabled the selective degradation of disease-relevant proteins, offering a novel therapeutic approach for conditions that are traditionally considered "undruggable."
Despite these advancements, challenges remain in optimizing the physicochemical properties and bioavailability of 2,4-Dimethoxypyrimidine-derived compounds. Recent research has focused on structural modifications to enhance solubility and reduce off-target effects. Computational modeling and high-throughput screening have been instrumental in identifying optimal derivatives with improved therapeutic profiles.
In conclusion, 2,4-Dimethoxypyrimidine (CAS: 3551-55-1) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span from kinase inhibitors to antiviral agents and PROTACs, demonstrating its broad utility. Future studies will likely explore its potential in other therapeutic areas, further solidifying its role in drug discovery and development.
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